molecular formula C20H21N3O2S B2766530 4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine CAS No. 341967-37-1

4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine

Cat. No.: B2766530
CAS No.: 341967-37-1
M. Wt: 367.47
InChI Key: PEOOUFAEYOWCQY-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like methanol, ethanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-tosylbenzenesulfonamide
  • 4-Methyl-N,N-di(2-propynyl)benzenesulfonamide

Uniqueness

4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine is unique due to its combination of a pyridine ring with sulfonyl and hydrazino groups.

Properties

IUPAC Name

1-methyl-1-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-9-11-17(12-10-14)26(24,25)19-15(2)13-18(22-20(19)23(3)21)16-7-5-4-6-8-16/h4-13H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOOUFAEYOWCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)N(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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